2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to have antiviral and antimicrobial properties, suggesting potential targets could be viral proteins or bacterial cell components.
Mode of Action
It’s worth noting that compounds with similar structures have been found to undergo the dimroth rearrangement , a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via ring opening and ring closure. This rearrangement could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Given the potential antiviral and antimicrobial properties of similar compounds , it’s plausible that this compound could interfere with the replication processes of viruses or bacteria, thereby inhibiting their growth and proliferation.
Pharmacokinetics
The compound’s molecular weight and structural characteristics could influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the potential antiviral and antimicrobial properties of similar compounds , it’s possible that this compound could inhibit the growth and proliferation of certain viruses or bacteria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the Dimroth rearrangement, which similar compounds undergo , is catalyzed by acids, bases, and is accelerated by heat or light.
Preparation Methods
The synthesis of 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves multicomponent reactions. One common synthetic route includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions . The reaction is carried out in a solvent such as methanol, with methanesulfonic acid as a catalyst, under reflux conditions . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer treatments.
Comparison with Similar Compounds
Similar compounds to 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide include other thiazolidinones and related heterocyclic compounds. These compounds share similar structural features and biological activities but may differ in their specific applications and potency. Examples of similar compounds include:
Biological Activity
The compound 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide (CAS Number: 878990-06-8) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by various studies and data.
The molecular formula of the compound is C19H16N2O4S with a molecular weight of 368.4 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological properties.
Property | Value |
---|---|
CAS Number | 878990-06-8 |
Molecular Formula | C19H16N2O4S |
Molecular Weight | 368.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxicity by affecting interactions with cellular targets such as Bcl-2 proteins .
- Case Studies : In a comparative study involving several thiazolidinone derivatives, certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against human cancer cell lines . This suggests that the compound may have comparable or superior efficacy.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study evaluating a series of thiazolidinone derivatives found that some exhibited potent activity against both bacterial and fungal pathogens.
- Minimum Inhibitory Concentration (MIC) : The best-performing compounds in this class demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against various microbial strains, indicating strong antimicrobial properties .
- Molecular Docking Studies : Computational studies have suggested that these compounds interact effectively with microbial enzymes, which may explain their potent antimicrobial effects .
Summary of Biological Activities
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-15(13-7-3-1-4-8-13)12-21-18(24)16(26-19(21)25)11-17(23)20-14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLURJIXLIKUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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